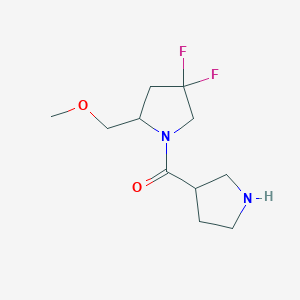

(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Description

Properties

IUPAC Name |

[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O2/c1-17-6-9-4-11(12,13)7-15(9)10(16)8-2-3-14-5-8/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTXXHYGZCEXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1C(=O)C2CCNC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

Formation of the Difluoro-substituted Pyrrolidine Core : Introduction of the 4,4-difluoro substituents on the pyrrolidine ring is achieved via fluorination reactions or starting from difluoro-substituted precursors.

Installation of the Methoxymethyl Group at Position 2 : This step involves alkylation or substitution reactions using methoxymethyl reagents under controlled conditions.

Coupling with Pyrrolidin-3-yl Methanone Moiety : The final step couples the substituted pyrrolidine with a pyrrolidin-3-yl ketone fragment, often via amide bond formation or related carbonyl coupling reactions.

Specific Synthetic Procedures and Conditions

Preparation of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl) Intermediate

Starting Materials : 2-methylpyrroline or similar pyrrolidine precursors.

Catalysts and Solvents : Platinum-based catalysts such as platinum (IV) oxide or 5% Pt-C are employed for hydrogenation steps to reduce pyrroline to pyrrolidine derivatives. Alcohol solvent mixtures of ethanol and methanol (ratios approximately 2:1 to 3:1 v/v) are preferred for optimal solubility and reaction efficiency.

Reaction Conditions : Ambient temperature hydrogenation under a hydrogen atmosphere; catalyst removal by filtration post-reaction.

Notes : Optical purity of intermediates can be controlled, achieving enantiomeric excesses of at least 50% ee, important for chirality-sensitive applications.

Methoxymethyl Group Introduction

Reagents : Methoxymethyl halides or equivalents are reacted with the pyrrolidine intermediate.

Solvent : Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to facilitate nucleophilic substitution.

Temperature : Reactions are typically conducted below room temperature (0 °C to -20 °C) to minimize side reactions.

Base : Triethylamine or diisopropylethylamine is used to scavenge acids formed during the reaction.

Coupling with Pyrrolidin-3-yl Methanone

Coupling Agents : Carbonyldiimidazole (CDI), N,N'-dicyclohexylcarbodiimide (DCC), or uronium salts like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate facilitate amide bond formation.

Solvent : DMF or dichloromethane (DCM) are preferred for their ability to dissolve both coupling agents and substrates.

Base : Triethylamine or diisopropylethylamine to neutralize acids generated.

Reaction Time and Temperature : Typically stirred for 16 hours at room temperature or heated between 100 °C to 160 °C under nitrogen atmosphere for enhanced coupling efficiency.

Workup : Organic layers are washed with brine (e.g., 25% NaCl solution), dried, and concentrated to yield the final product.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Catalysts | Solvent(s) | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Hydrogenation of Pyrroline | PtO2 or 5% Pt-C | Ethanol/Methanol (2:1 to 3:1 v/v) | Ambient temperature | Variable (hours) | Catalyst removed by filtration |

| Methoxymethylation | Methoxymethyl halide, base (Et3N) | THF or DMF | 0 °C to -20 °C | Several hours | Controlled addition to prevent side reactions |

| Amide Coupling with Pyrrolidin-3-yl Methanone | CDI, DCC, or uronium salts + base | DMF, DCM | Room temperature to 160 °C | 16 to 48 hours | Nitrogen atmosphere preferred |

| Workup | Brine wash, drying agents | Ethyl acetate or DCM | Room temperature | N/A | Concentration to dryness yields product |

Research Findings and Considerations

The use of platinum catalysts for hydrogenation ensures high stereoselectivity and purity of the pyrrolidine intermediates, critical for downstream functionalization.

Solvent mixtures of ethanol and methanol provide an optimal environment for hydrogenation, balancing solubility and catalyst activity.

The methoxymethylation step requires precise temperature control to avoid over-alkylation or decomposition, with aprotic solvents like THF or DMF providing stability.

Amide bond formation benefits from coupling agents such as CDI and DCC, which activate carboxylic acid derivatives for nucleophilic attack by amines, yielding high coupling efficiency.

The nitrogen atmosphere during coupling reactions prevents oxidation and moisture interference, improving product yield and purity.

Washing with brine solutions aids in removing residual inorganic salts and improves organic layer purity before concentration.

Scientific Research Applications

(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The difluoro and methoxymethyl groups may enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS: 2092062-77-4)

- Key Differences: Replaces the pyrrolidin-3-yl group with an azetidin-3-yl (a 4-membered ring), introducing ring strain and altering steric interactions.

- Azetidine’s smaller ring size could influence binding affinity in target proteins due to conformational constraints.

(S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone (CAS: 928118-70-1)

- Key Differences :

- Higher molecular weight may reduce solubility, necessitating formulation adjustments for in vivo applications.

4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone

- Key Differences :

- Implications :

- The triazole ring offers metabolic stability and hydrogen-bonding capabilities.

- Fluorine atoms enhance electronegativity and may improve target selectivity via hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|---|---|

| Target Compound | ~250* | 4,4-difluoro, methoxymethyl | 1.8–2.2 | ~0.5–1.0 | High (fluorinated) |

| Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone | 220.22 | Hydroxymethyl, azetidine | 0.5–1.0 | ~2.0–3.0 | Moderate |

| (S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone | 355.43 | Biphenyl, methoxy | 3.5–4.0 | <0.1 | Low (bulky aromatics) |

| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | ~300* | Triazole, 3,5-difluorophenyl | 2.5–3.0 | ~0.2–0.5 | High (triazole) |

*Estimated based on structural similarity.

Biological Activity

The compound (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone exhibits significant biological activity, particularly in the realms of antiviral and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine core with difluoro and methoxymethyl substituents, which contribute to its unique biological properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Antiviral Activity

Research indicates that compounds similar to This compound possess antiviral properties. For instance, a patent describes its potential as an antiviral agent, particularly against viral infections where traditional treatments have failed. The mechanism is thought to involve the inhibition of viral replication through interference with viral enzymes or host cell interactions .

Studies have shown that this compound can exert anticancer effects through various mechanisms:

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

- A549 Cell Line : In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that derivatives of this compound exhibited significant cytotoxicity. The MTT assay revealed that certain modifications to the pyrrolidine structure enhanced anticancer activity while minimizing toxicity to non-cancerous cells .

- Comparison with Standard Treatments : When compared to cisplatin, a standard chemotherapeutic agent, several derivatives showed comparable or superior efficacy in reducing cell viability in cancerous cells while maintaining lower toxicity in healthy cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. In vitro tests indicated that it possesses moderate to good activity against various strains, including:

- Gram-negative bacteria : Such as Klebsiella pneumoniae and Escherichia coli.

- Gram-positive bacteria : Including methicillin-resistant Staphylococcus aureus (MRSA) .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.